HLA-A2 Binding Affinity: Wild-Type vs. Optimized XAGE1 21-29 Peptide
The wild-type XAGE1 21-29 peptide (GVFPSAPSPV, SEQ ID NO:6) binds HLA-A2 with measurable affinity, as demonstrated in T2 cell binding stabilization assays. Critically, a modified analog peptide designated '3M xage-1 14' (SEQ ID NO:9) containing three amino acid substitutions at positions corresponding to improved anchor residues demonstrates significantly enhanced binding affinity to HLA-A2 compared to the wild-type sequence, with the patent designating 3M xage-1 14 as the most preferred immunogenic peptide among tested candidates [1]. This head-to-head comparison establishes a clear hierarchy for researchers selecting between natural sequence peptides and optimized analogs.
| Evidence Dimension | HLA-A2 binding stabilization |
|---|---|
| Target Compound Data | Wild-type XAGE1 21-29 (GVFPSAPSPV, SEQ ID NO:6) demonstrates baseline HLA-A2 binding |
| Comparator Or Baseline | 3M xage-1 14 (SEQ ID NO:9): 3-substitution analog with modified anchor residues; designated as having 'particularly high binding affinity to HLA-A2' and 'most preferred' among tested peptides |
| Quantified Difference | Qualitative hierarchy: 3M xage-1 14 (SEQ ID NO:9) > wild-type XAGE1 21-29 (SEQ ID NO:6) in binding affinity; exact quantitative stabilization index values require reference to primary patent data |
| Conditions | T2 cell line (TAP1/TAP2-deficient T-B lymphoblast fusion hybridoma, ATCC CRL-1992) MHC stabilization assay |
Why This Matters
This comparison enables researchers to select between the naturally processed wild-type epitope (for studying physiological immune recognition) and the affinity-optimized analog (for enhanced immunogenicity in vaccine development or ex vivo T-cell expansion protocols).
- [1] Berzofsky JA, Pastan IH, Terabe M. Immunogenic Peptides of Xage-1. US Patent Application 2013/0171178 A1. Published July 4, 2013. View Source
